molecular formula C15H16N2O3S B11669638 N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B11669638
M. Wt: 304.4 g/mol
InChI Key: ZLVSHZRLDKJZAS-MHWRWJLKSA-N
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Description

N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of a hydroxy-methoxyphenyl group and a thiophen-2-yl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiophene-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
  • (E)-4-(3-hydroxyprop-1-en-1-yl)-2-methoxyphenol
  • 1-(4-hydroxy-3-methoxyphenyl)methanediol

Uniqueness

N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C15H16N2O3S/c1-10(11-5-6-13(18)14(8-11)20-2)16-17-15(19)9-12-4-3-7-21-12/h3-8,18H,9H2,1-2H3,(H,17,19)/b16-10+

InChI Key

ZLVSHZRLDKJZAS-MHWRWJLKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CS1)/C2=CC(=C(C=C2)O)OC

Canonical SMILES

CC(=NNC(=O)CC1=CC=CS1)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

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